molecular formula C21H22N2O3 B5019275 1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine

1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine

Cat. No. B5019275
M. Wt: 350.4 g/mol
InChI Key: WBHYFSNIOHYKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine, also known as MBZP, is a psychoactive drug that belongs to the piperazine class of compounds. MBZP has been studied for its potential use as a therapeutic agent for various neurological and psychiatric disorders.

Mechanism of Action

The exact mechanism of action of 1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine is not fully understood. It is thought to act as a serotonin receptor agonist, specifically at the 5-HT1A and 5-HT1B receptors. It may also act as a dopamine receptor antagonist, specifically at the D2 receptor. These actions are thought to contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. It has also been shown to decrease levels of the stress hormone cortisol in rats. This compound has been found to have a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, its psychoactive effects may pose a challenge for researchers studying its potential therapeutic effects. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine. One area of interest is its potential use in the treatment of addiction. Further studies are needed to determine its efficacy and safety in humans. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, this compound may have potential as a tool for studying the neurobiology of depression and anxiety.

Synthesis Methods

1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine can be synthesized by reacting 3-methyl-1-benzofuran-2-carboxylic acid with 4-methoxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with piperazine and a base such as triethylamine to yield this compound.

Scientific Research Applications

1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine has been studied for its potential use as a therapeutic agent for various neurological and psychiatric disorders such as depression, anxiety, and addiction. It has been shown to have antidepressant and anxiolytic effects in animal models. This compound has also been studied for its potential use in the treatment of drug addiction, specifically for its ability to reduce drug-seeking behavior in rats.

properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-15-18-5-3-4-6-19(18)26-20(15)21(24)23-13-11-22(12-14-23)16-7-9-17(25-2)10-8-16/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHYFSNIOHYKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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